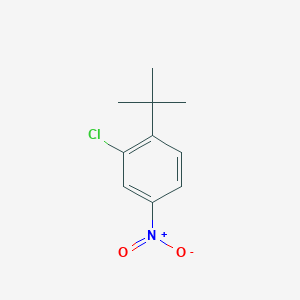

1-(tert-Butyl)-2-chloro-4-nitrobenzene

CAS No.: 52756-38-4

Cat. No.: VC13694848

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52756-38-4 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 1-tert-butyl-2-chloro-4-nitrobenzene |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 |

| Standard InChI Key | XNMDZURUVCTLPB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The molecular formula of 1-(tert-butyl)-2-chloro-4-nitrobenzene is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The tert-butyl group (-C(CH₃)₃) at position 1 introduces significant steric bulk, while the electron-withdrawing nitro (-NO₂) and chlorine (-Cl) groups at positions 4 and 2, respectively, create a polarized electronic environment.

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ | |

| Molecular Weight | 213.66 g/mol | |

| CAS Number | 52756-38-4; 90869-72-0 | |

| SMILES Notation | CC(C)(C)C1=C(C=C(C=C1)Cl)N+[O-] | |

| InChI Key | LQZUEJIIXUUDQP-UHFFFAOYSA-N |

Spectroscopic Identification

-

NMR: The aromatic protons resonate in the δ 7.5–8.0 ppm range, with distinct splitting patterns due to substituent effects .

-

IR: Stretching vibrations for NO₂ (∼1520 cm⁻¹) and C-Cl (∼750 cm⁻¹) are prominent .

-

Mass Spectrometry: The molecular ion peak at m/z 213.66 confirms the molecular weight, with fragmentation patterns indicative of tert-butyl loss .

Synthesis and Manufacturing

Friedel-Crafts Alkylation

A patented method involves reacting chlorobenzene with chloro-2-methylpropane (tert-butyl chloride) in the presence of HAlCl₄ as a catalyst. This reaction proceeds via electrophilic aromatic substitution, yielding 4-tert-butyl-1-chlorobenzene, which is subsequently nitrated :

Key Advantages:

-

High regioselectivity due to the directing effects of the chloro and tert-butyl groups.

-

Utilizes cost-effective reagents, with a reported yield of 85–90% .

Oxidative Nitration

An alternative approach employs dihydrogen peroxide (H₂O₂) and potassium carbonate (K₂CO₃) in acetonitrile at 20°C. This method avoids harsh acidic conditions, making it suitable for sensitive substrates :

Table 2: Comparative Synthesis Routes

| Method | Catalyst/Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | HAlCl₄, HNO₃/H₂SO₄ | 120°C | 85–90% | |

| Oxidative Nitration | H₂O₂, K₂CO₃ | 20°C | 90% |

Physicochemical Properties

Solubility and Partitioning

Table 3: Key Physicochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| Boiling Point | 270.5 ± 20.0°C | |

| Density | 1.2 ± 0.1 g/cm³ | |

| LogP | 4.02 | |

| Flash Point | 117.4 ± 21.8°C |

Chemical Reactivity and Applications

Reduction Pathways

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 1-(tert-butyl)-2-chloro-4-aminobenzene, a precursor for pharmaceuticals and dyes .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume